Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide
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Overview
Description
Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide is a complex organic compound that belongs to the class of nitroaromatic compounds This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a nitro group, along with an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 3-(2,4-dichlorophenoxy)pyridine followed by oxidation to introduce the nitro and oxide groups, respectively. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide or peracids for the oxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of additional nitro or oxide derivatives
Reduction: Formation of 3-(2,4-dichlorophenoxy)-4-aminopyridine
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-(2,4-dichlorophenoxy)-4-aminopyridine
- Pyridine, 3-(2,4-dichlorophenoxy)-4-hydroxypyridine
- Pyridine, 3-(2,4-dichlorophenoxy)-4-methylpyridine
Uniqueness
Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide is unique due to the presence of both nitro and oxide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
CAS No. |
833455-41-7 |
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Molecular Formula |
C11H6Cl2N2O4 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-7-1-2-10(8(13)5-7)19-11-6-14(16)4-3-9(11)15(17)18/h1-6H |
InChI Key |
QMMHZFWDFHLURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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